molecular formula C16H16N2O2 B7742882 N-(3-cyano-5-phenylfuran-2-yl)pentanamide

N-(3-cyano-5-phenylfuran-2-yl)pentanamide

Cat. No.: B7742882
M. Wt: 268.31 g/mol
InChI Key: CDXNNQXFOZBSKW-UHFFFAOYSA-N
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Description

N-(3-cyano-5-phenylfuran-2-yl)pentanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with a cyano group and a phenyl group, along with a pentanamide side chain. Its distinct molecular structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)pentanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The cyano and phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Amidation: The final step involves the reaction of the substituted furan with pentanoyl chloride in the presence of a base to form the pentanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced functional groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-phenylfuran-2-yl)benzamide
  • N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide

Uniqueness

N-(3-cyano-5-phenylfuran-2-yl)pentanamide is unique due to its pentanamide side chain, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-3-9-15(19)18-16-13(11-17)10-14(20-16)12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXNNQXFOZBSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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